4-(2-fluorophenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride
Description
The compound 4-(2-fluorophenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride (referred to hereafter as Compound A) is a triazole derivative featuring a 2-fluorophenyl group at the 4-position and a pyrrolidin-3-yl substituent at the 3-position of the triazole ring. This structure combines aromatic fluorination with a pyrrolidine moiety, which may enhance its pharmacokinetic properties, such as solubility and bioavailability, compared to non-fluorinated or non-cyclic amine analogs .
Properties
IUPAC Name |
4-(2-fluorophenyl)-3-pyrrolidin-3-yl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4.ClH/c13-10-3-1-2-4-11(10)17-8-15-16-12(17)9-5-6-14-7-9;/h1-4,8-9,14H,5-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNXYGGXNWGDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NN=CN2C3=CC=CC=C3F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,3-Dipolar Cycloaddition Using β-Ketophosphonates
The reaction of β-ketophosphonates with azides, as described by, provides a versatile pathway to multisubstituted triazoles. For instance, β-ketophosphonate derivatives undergo deprotonation with Cs₂CO₃ in DMSO to form Z-enolates, which react with aryl azides via a 1,3-dipolar cycloaddition. The subsequent HWE (Horner-Wadsworth-Emmons)-type elimination yields triazoles with high regioselectivity.
Example protocol
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Reactants : β-Ketophosphonate (1.0 equiv), 2-fluorophenyl azide (1.2 equiv)
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Conditions : Cs₂CO₃ (2.0 equiv), DMSO, 60°C, 6–12 h
Steric and electronic effects influence reactivity. Bulky substituents (e.g., t-butyl) slow enolate formation, while electron-withdrawing groups on the aryl azide enhance reaction rates.
Amidine Cyclization in Ethanol
Patent US10047094B1 discloses an industrially scalable method for triazole synthesis via amidine cyclization. The process uses ethanol as the sole solvent, eliminating the need for mixed solvents like methanol/MTBE (methyl tert-butyl ether).
Optimized parameters
| Parameter | Value |
|---|---|
| Solvent volume | 1.7 volumes (vs. amidine) |
| Acid | Gaseous HCl |
| Temperature | 60°C (reflux) → 20–25°C (cooling) |
| Isolation | Filtration, ethanol wash |
| Purity | >99.7% (HPLC) |
| Yield | 89–90.7% |
This method’s efficiency stems from ethanol’s dual role as reaction medium and antisolvent during crystallization, minimizing waste and simplifying purification.
Incorporation of the Pyrrolidin-3-yl Moiety
Introducing the pyrrolidine ring requires careful functionalization to avoid side reactions.
Click Chemistry for Pyrrolidine Coupling
The Huisgen azide-alkyne cycloaddition, as demonstrated in, enables regioselective attachment of pyrrolidine derivatives. A Boc-protected pyrrolidinyl azide reacts with alkynes under Cu(I) catalysis.
Representative reaction
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Azide precursor : (±)-tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate
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Alkyne : Phenylacetylene (3.0 equiv)
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Catalyst : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)
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Conditions : tert-Butanol, 50°C, 12 h
Deprotection with HCl/dioxane yields the free pyrrolidin-3-yl group, which is subsequently protonated to form the hydrochloride salt.
Final Assembly and Salt Formation
Coupling of Triazole and Pyrrolidine Intermediates
The triazole core and pyrrolidine moiety are combined via nucleophilic substitution or reductive amination. For example, a 4-(2-fluorophenyl)-1,2,4-triazole intermediate reacts with 3-aminopyrrolidine in the presence of EDC/HOBt, followed by HCl salt formation.
Critical parameters
Crystallization and Purification
Isolation of the hydrochloride salt is achieved by cooling the reaction mixture in ethanol, followed by filtration and vacuum drying. Key steps include:
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Acidification : Gaseous HCl is introduced until pH ≈ 2.
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Antisolvent addition : Ethanol reduces solubility, inducing crystallization.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity, with retention time = 8.7 min.
Comparative Analysis of Synthetic Routes
The amidine route excels in industrial settings due to simplified workup, while click chemistry offers modularity for structural analogs.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorophenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
4-(2-fluorophenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Modified Amine Substituents
- 4-Methyl-3-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride (): Differs from Compound A by the presence of a methyl group at the 4-position and a (2R)-pyrrolidin-2-yl substituent. The stereochemistry of the pyrrolidine ring (2R vs. 3-position in Compound A) may influence receptor binding or metabolic stability. No direct pharmacological data are provided, but the dihydrochloride salt form suggests improved aqueous solubility compared to free bases .
- S-Alkyl 4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol (): Substitutes the pyrrolidinyl group with a pyrrole ring and introduces a thiol group at the 3-position.
Fluorophenyl-Containing Triazoles
-
- A triazole fungicide with a 2-fluorophenyl group and an epoxide moiety.
- While Compound A lacks the epoxide and chlorophenyl groups of epoxiconazole, the shared fluorophenyl group highlights the role of fluorine in enhancing lipophilicity and membrane permeability.
- Epoxiconazole’s pesticidal activity (via CYP51 inhibition) suggests that fluorinated triazoles can target enzyme systems, though Compound A’s pyrrolidine group may redirect its biological targets .
4-(2-Fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol ():
Pharmacologically Active Triazoles
- Thiazole-Functionalized Triazoles (): Derivatives like B8 (melting point 197–198°C, 75% yield) and B10 (82% yield) incorporate thiazole and chlorobenzylthio groups.
Comparative Data Table
Key Findings and Implications
Fluorine and Pyrrolidine Synergy : The 2-fluorophenyl group in Compound A likely enhances target binding through hydrophobic interactions, while the pyrrolidine moiety improves solubility—a critical advantage over alkoxy-chain analogs like 5f, which may accumulate in lipid-rich tissues .
Biological Activity Trends : Triazoles with extended alkyl/aryl chains (e.g., 5f, B8–B11) show higher melting points and yields, suggesting greater synthetic feasibility. However, Compound A’s simpler structure may offer metabolic stability advantages .
Toxicity Considerations : The high PI of 5f (TD50 = 422.5 mg/kg) indicates that triazoles can achieve low toxicity profiles. Compound A’s pyrrolidine group may further reduce neurotoxicity compared to alkoxy derivatives .
Biological Activity
4-(2-fluorophenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory, antimicrobial, and antiproliferative properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure that includes a triazole ring, a pyrrolidine moiety, and a fluorophenyl group. This structural composition is crucial for its interaction with biological targets.
1. Anti-inflammatory Activity
Research indicates that derivatives of 1,2,4-triazole exhibit notable anti-inflammatory effects. In a study evaluating various triazole derivatives, including the compound , it was found that they significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) .
Table 1: Cytokine Inhibition by Triazole Derivatives
| Compound | TNF-α Inhibition (%) at 50 µg/mL | IL-6 Inhibition (%) at 50 µg/mL |
|---|---|---|
| 4-(2-fluorophenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole | 44% - 60% | Significant reduction observed |
| Compound A | 55% | Moderate |
| Compound B | 60% | High |
2. Antimicrobial Activity
The compound's antimicrobial potential has been assessed against various bacterial strains. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the pyrrolidine group enhances membrane permeability, facilitating better interaction with bacterial cells .
Table 2: Antimicrobial Efficacy of Triazole Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) for 4-(2-fluorophenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
3. Antiproliferative Activity
The antiproliferative effects of the compound were evaluated in various cancer cell lines. Results indicated a significant decrease in cell viability at higher concentrations. The mechanism appears to involve induction of apoptosis and cell cycle arrest .
Case Study: Antiproliferative Effects on Cancer Cell Lines
A study conducted on human breast cancer cells (MCF-7) showed that treatment with the compound resulted in a dose-dependent reduction in cell viability:
Table 3: Antiproliferative Effects on MCF-7 Cells
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 70 |
| 50 | 45 |
| 100 | 25 |
The biological activities of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. Specifically, it appears to inhibit NF-kB signaling pathways that are critical for the expression of pro-inflammatory cytokines .
Q & A
Q. What are the standard synthetic routes for 4-(2-fluorophenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride?
The compound can be synthesized via cyclocondensation reactions, typically involving hydrazine derivatives and carbonyl-containing precursors. For example, triazole cores are often formed by reacting thiosemicarbazides with α-halo ketones under reflux conditions in ethanol or acetonitrile. Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol. Yields are optimized by controlling stoichiometry, reaction time (12–24 hours), and temperature (70–90°C). Hydrochloride salt formation is achieved using HCl gas in anhydrous diethyl ether .
Q. How is structural characterization performed using spectroscopic and analytical methods?
- IR spectroscopy identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, C-F stretch at 1100–1200 cm⁻¹) .
- ¹H/¹³C NMR assigns proton environments (e.g., pyrrolidinyl protons at δ 1.8–3.5 ppm, aromatic protons at δ 6.8–7.9 ppm) and carbon types (e.g., triazole carbons at δ 140–160 ppm) .
- Mass spectrometry (ES+) confirms molecular weight via [M+H]+ peaks (e.g., m/z 307.1 for the free base) .
- Elemental analysis validates C, H, N percentages (e.g., calculated vs. experimental deviations <0.3%) .
Q. What crystallographic methods determine its molecular conformation and packing?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K. Hydrogen bonding (e.g., N–H···Cl in the hydrochloride salt) and π-π stacking (between fluorophenyl rings) are critical for stability. Crystallographic parameters (e.g., R-factor <0.05) ensure accuracy .
Advanced Research Questions
Q. How do substituent variations at the triazole core impact biological activity?
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring enhance receptor binding affinity, while pyrrolidinyl substitutions influence solubility and bioavailability. For example, replacing 2-fluorophenyl with 4-chlorophenyl increases hydrophobic interactions in enzyme pockets, as demonstrated in docking studies with acetylcholinesterase .
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies (e.g., unexpected NMR splitting vs. SC-XRD symmetry) require cross-validation:
- Dynamic NMR to assess conformational flexibility in solution.
- 2D NMR (COSY, NOESY) to confirm proton-proton proximities.
- Powder XRD to rule out polymorphism.
- Thermogravimetric analysis (TGA) to detect solvates/hydrates altering crystallinity .
Q. What computational methods predict binding interactions and pharmacokinetics?
- Molecular docking (AutoDock Vina, Schrödinger) models ligand-receptor interactions (e.g., triazole binding to GABA_A receptors). Key parameters include grid box size (20–25 Å) and Lamarckian genetic algorithms .
- ADME prediction (SwissADME) assesses logP (1.5–2.5), aqueous solubility (>50 μM), and blood-brain barrier permeability (BOILED-Egg model) .
Q. How can synthetic yields and purity be optimized for scale-up?
- DoE (Design of Experiments) identifies critical factors (e.g., solvent polarity, catalyst loading).
- HPLC-PDA monitors reaction progress (C18 column, gradient: 10–90% acetonitrile/water).
- Recrystallization solvents (e.g., methanol/water mixtures) remove trace impurities without degrading the triazole core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
